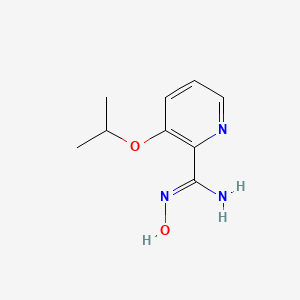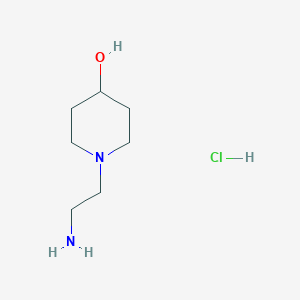
1-(2-Aminoethyl)piperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C7H16N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) are used to facilitate the reaction.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(3-Aminopropyl)piperidin-4-ol
- 1-(2-Aminoethyl)-2-piperidinone hydrobromide
- 2-(Aminomethyl)piperidine
Comparison: 1-(2-Aminoethyl)piperidin-4-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C7H17ClN2O |
|---|---|
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h7,10H,1-6,8H2;1H |
Clave InChI |
VEQKTPLVKSUYJV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


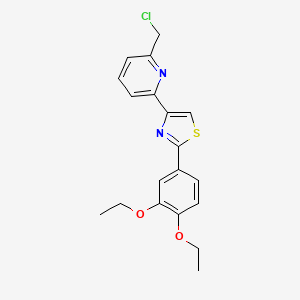

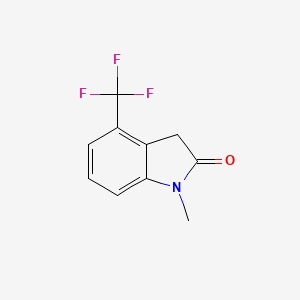
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)


![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)

![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
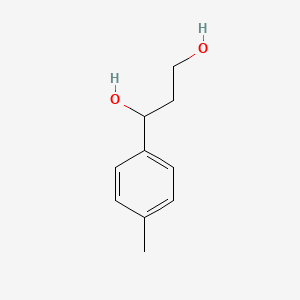
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
